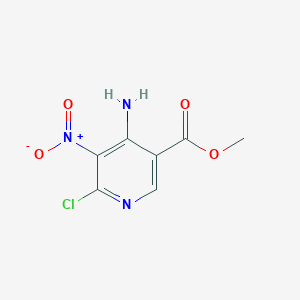
Methyl 4-amino-6-chloro-5-nitronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound that belongs to the class of nitro-substituted nicotinates. It is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a nitro group at the 5-position on the nicotinate ring. This compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through several routes. One common method involves the nitration of methyl 4-amino-6-chloronicotinate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position.
Another synthetic route involves the chlorination of methyl 4-amino-5-nitronicotinate. This reaction uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst to introduce the chlorine atom at the 6-position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-chloro-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, alkoxides in the presence of a base or catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: Methyl 4-amino-6-chloro-5-aminonicotinate.
Substitution: Methyl 4-amino-6-substituted-5-nitronicotinate.
Oxidation: Methyl 4-nitroso-6-chloro-5-nitronicotinate.
Scientific Research Applications
Methyl 4-amino-6-chloro-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-6-chloro-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chlorine groups can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Methyl 4-amino-6-chloro-5-nitronicotinate can be compared with other similar compounds such as:
Methyl 4-amino-5-nitronicotinate: Lacks the chlorine atom at the 6-position, resulting in different reactivity and biological activity.
Methyl 4-amino-6-chloronicotinate: Lacks the nitro group at the 5-position, affecting its chemical properties and applications.
Methyl 4-amino-5-chloro-6-nitronicotinate: Has the chlorine and nitro groups at different positions, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H6ClN3O4 |
|---|---|
Molecular Weight |
231.59 g/mol |
IUPAC Name |
methyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6ClN3O4/c1-15-7(12)3-2-10-6(8)5(4(3)9)11(13)14/h2H,1H3,(H2,9,10) |
InChI Key |
ZNFJXIHKBWULDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


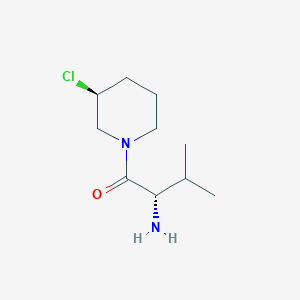
![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
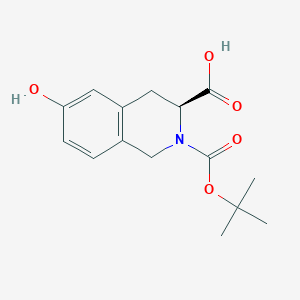
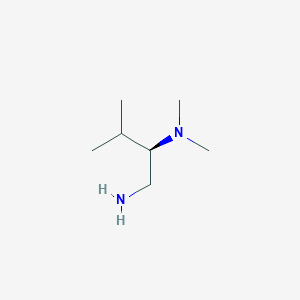

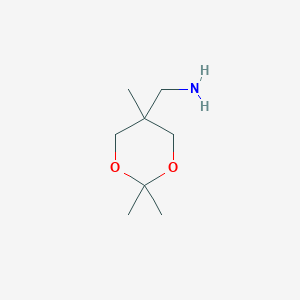
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
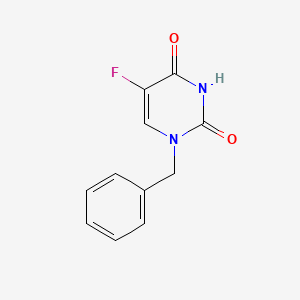
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)

![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
